molecular formula C13H12N2O4 B2520076 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid CAS No. 461683-16-9

2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid

Cat. No. B2520076
CAS RN: 461683-16-9
M. Wt: 260.249
InChI Key: GLGRLPPGYYUFRG-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid” (CMPA) is a synthetic compound. It has a molecular weight of 260.249. The compound is also known as 2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid .


Molecular Structure Analysis

The molecular formula of CMPA is C13H12N2O4. The InChI code for the related compound 2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid is 1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6- .


Physical And Chemical Properties Analysis

The related compound 2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid has a molecular weight of 203.2 and a melting point of 235-237°C . It is a powder stored at room temperature .

Scientific Research Applications

Synthesis of Prop-2-enoylamides

The compound is an important starting material for the synthesis of biologically and pharmacologically important 2-propenoylamides . Propenoylamides are a class of compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antiviral properties.

Synthesis of Prop-2-enoates

This compound is also used in the synthesis of prop-2-enoates . Prop-2-enoates, also known as acrylates, are a class of compounds that are widely used in the production of polymers, coatings, adhesives, and sealants.

Antimicrobial Activity

The compound has been studied for its antimicrobial activity . It has shown moderate antimicrobial activity against selected pathogens, which could make it a potential candidate for the development of new antimicrobial agents.

Spectroscopic Characterization

The compound has been characterized using various spectroscopic techniques, including FT-IR, UV–visible, and 1H NMR . These techniques provide valuable information about the structure and properties of the compound.

Crystal Structure Analysis

The crystal structure of the compound has been elucidated using single-crystal X-ray diffraction technique . This provides detailed information about the arrangement of atoms in the crystal and the chemical bonds between them.

Theoretical Studies

The compound has been studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches . These theoretical studies provide insights into the electronic structure of the compound, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the UV–visible spectrum of the compound.

Safety and Hazards

The related compound 2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-11-4-2-9(3-5-11)6-10(7-14)13(18)15-8-12(16)17/h2-6H,8H2,1H3,(H,15,18)(H,16,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGRLPPGYYUFRG-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.